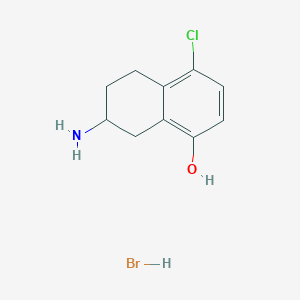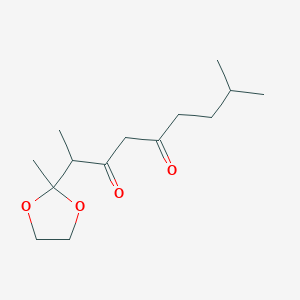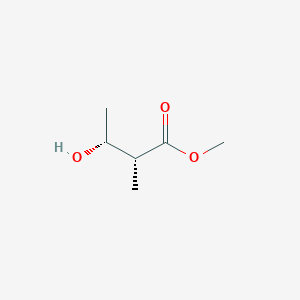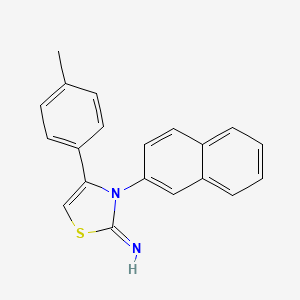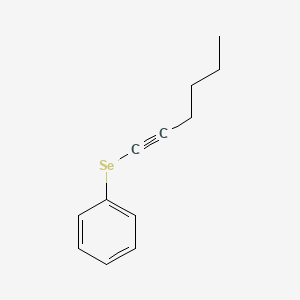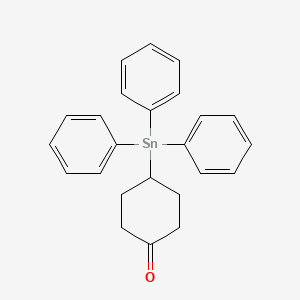
6-tert-Butyl-3-methyl-4-oxo-1,2,4lambda~5~-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-Butyl-3-methyl-4-oxo-1,2,4lambda~5~-triazine is a heterocyclic compound that features a triazine ring with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-3-methyl-4-oxo-1,2,4lambda~5~-triazine typically involves the reaction of 3-hydrazino-4,5-dihydro-1,2,4-triazin-5-one with carboxylic acids, orthoformic ester, bromocyanine, or aromatic isothiocyanates . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
6-tert-Butyl-3-methyl-4-oxo-1,2,4lambda~5~-triazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while substitution reactions may result in derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-tert-Butyl-3-methyl-4-oxo-1,2,4lambda~5~-triazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various materials and chemicals due to its unique properties.
Mecanismo De Acción
The mechanism of action of 6-tert-Butyl-3-methyl-4-oxo-1,2,4lambda~5~-triazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate: A related compound with similar structural features.
tert-Butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-4H-1,3-oxazine-2-carboxylate): Another compound with a similar triazine ring structure.
Uniqueness
6-tert-Butyl-3-methyl-4-oxo-1,2,4lambda~5~-triazine is unique due to its specific substituents and the resulting chemical properties. Its tert-butyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
66522-18-7 |
|---|---|
Fórmula molecular |
C8H13N3O |
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
6-tert-butyl-3-methyl-4-oxido-1,2,4-triazin-4-ium |
InChI |
InChI=1S/C8H13N3O/c1-6-9-10-7(5-11(6)12)8(2,3)4/h5H,1-4H3 |
Clave InChI |
NHDAWJXXHYSQMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C=C(N=N1)C(C)(C)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


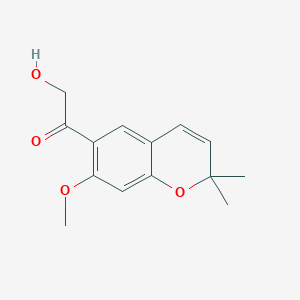
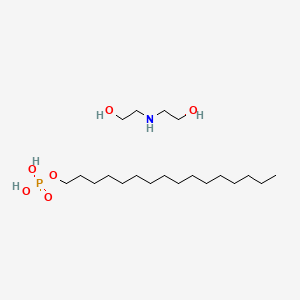
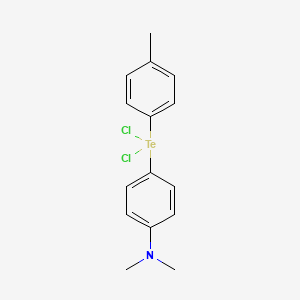

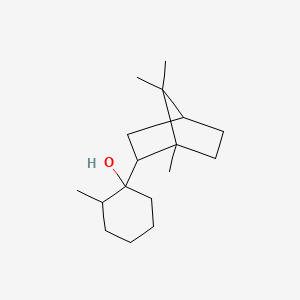
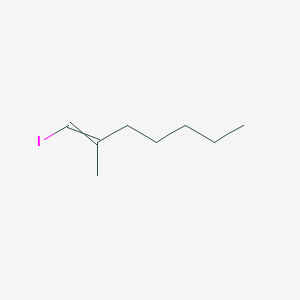
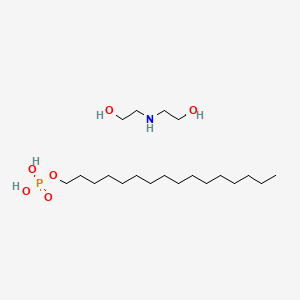
![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
